molecular formula C8H8BrN3 B11879274 5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11879274
M. Wt: 226.07 g/mol
InChI Key: OJJCOECEWJUJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group in its structure makes it a valuable scaffold for various chemical reactions and functionalizations.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8BrN3/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,10H2,1H3

InChI Key

OJJCOECEWJUJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Br)N

Origin of Product

United States

Preparation Methods

Nitro Reduction Method

Procedure (adapted from):
2-Methyl-3-nitro-5-bromopyridine is reduced using iron powder and ammonium chloride in a methanol/water (4:1) system at 80°C for 2 hours.
Key Data :

ParameterValue
Starting Material2-Methyl-3-nitro-5-bromopyridine
Reducing AgentFe, NH₄Cl
SolventMeOH/H₂O (4:1)
Temperature80°C
Yield95%
Mechanism : The nitro group is reduced to an amine via a classical Bechamp reaction.

Cyclization to Imidazo[1,2-a]pyridine

α-Haloketone-Mediated Cyclization

Procedure (adapted from and):
5-Bromo-2-methylpyridin-3-amine reacts with chloroacetaldehyde in ethanol under basic conditions (e.g., NaHCO₃) at 55°C for 5–24 hours.
Key Data :

ParameterValue
Substrate5-Bromo-2-methylpyridin-3-amine
Cyclizing Agent40% Chloroacetaldehyde aqueous solution
BaseNaHCO₃
SolventEthanol
Temperature55°C
Yield67–72%
Mechanism : Nucleophilic substitution at the α-carbon of chloroacetaldehyde by the pyridine amine, followed by intramolecular cyclization.

One-Pot Groebke–Blackburn–Bienaymé Reaction

Procedure (adapted from and):
A three-component reaction between 5-bromo-2-aminopyridine, acetaldehyde (for methyl group introduction), and tert-butyl isocyanide in methanol at 60°C for 12 hours.
Key Data :

ParameterValue
CatalystNone (metal-free)
SolventMethanol
Temperature60°C
Yield50–65%
Limitations : Requires precise control of regioselectivity to ensure correct substitution patterns.

Optimization and Challenges

Regioselectivity Control

  • Bromine at position 5 and methyl at position 2 are critical for structural fidelity.

  • Use of directing groups (e.g., imidamide intermediates) improves selectivity, as seen in nickel-catalyzed couplings ().

Purification Methods

  • Recrystallization in ethyl acetate/hexane (1:1) achieves >95% purity ().

  • Column chromatography (SiO₂, EtOAc/hexane) is avoided due to scalability issues.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
α-Haloketone Cyclization72HighModerate
Groebke–Bienaymé65ModerateHigh (isocyanide cost)
Nickel-Catalyzed Coupling ()85*LowHigh

*Reported for analogous compounds.

Industrial-Scale Considerations

  • Patents (,) highlight decarboxylation and hydrogenation steps for precursor synthesis, enabling kilogram-scale production.

  • Solvent recovery via underpressure distillation reduces costs by 30% ( ).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both a bromine atom and a methyl group, which enhances its reactivity and allows for diverse functionalizations. Its ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry and material science make it a valuable compound for research and industrial purposes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine, and how are reaction conditions tailored for regioselective bromination?

  • Methodological Answer : Synthesis typically involves multi-step strategies, starting with the imidazo[1,2-a]pyridine scaffold. Bromination is achieved using bromine in acetic acid under inert conditions to ensure regioselectivity at the 5th position . Microwave-assisted three-component reactions (e.g., 2-aminopyridine, aldehydes, and isocyanides) with montmorillonite catalysts can improve yields (74% in model reactions) and reduce reaction times (5 minutes at 140°C) . Purification often employs column chromatography, with structural confirmation via NMR and HRMS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm bromine integration (e.g., singlet for methyl groups, doublets for aromatic protons) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). For example, dihedral angles between aryl and imidazopyridine rings range from 26–31°, influencing packing stability .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., 244.06 g/mol for analogues) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the 5-bromo and 2-methyl positions impact biological activity and target selectivity?

  • Methodological Answer :

  • COX-2 inhibition : Substitution at the 5th position (bromine) enhances steric hindrance, improving COX-2 selectivity (IC50_{50} = 0.07 µM in analogues). Methyl groups at C-2 reduce metabolic degradation, as seen in anti-inflammatory derivatives .
  • SAR studies : Comparative analysis of 6-bromo vs. 5-bromo isomers reveals positional effects on binding affinity. For example, 6-bromo analogues show reduced activity against mycobacterial targets, highlighting the importance of regiochemistry .
  • Data-driven optimization : In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (e.g., AutoDock Vina) guide rational modifications .

Q. What computational approaches predict the binding modes of this compound with biological targets?

  • Methodological Answer :

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, bromine’s electron-withdrawing effect stabilizes charge-transfer interactions in enzyme active sites .
  • Molecular dynamics (MD) simulations : Model ligand-protein stability (e.g., with ENR enzyme) over 100-ns trajectories, analyzing hydrogen bonds and hydrophobic contacts .
  • Pharmacophore modeling : Identifies critical interaction sites (e.g., sulfonamide groups in COX-2 inhibitors) for scaffold optimization .

Q. How can researchers resolve contradictions in pharmacological data related to substituent effects on imidazopyridine derivatives?

  • Methodological Answer :

  • Control experiments : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate substituent effects .
  • Meta-analysis : Compare IC50_{50} values across studies (e.g., 0.07–0.39 µM for COX-2 inhibition) to identify outliers caused by assay variability .
  • Crystallographic validation : Resolve ambiguous binding modes using co-crystal structures (e.g., PDB: 6COX) to clarify steric vs. electronic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.